Dicaprylyl carbonate

概要

説明

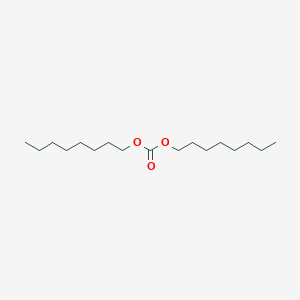

炭酸ジオクチル、別名炭酸ジオクチルエステルは、分子式C17H34O3の有機化合物です。無色無臭の液体であり、主に可塑剤および溶剤として、さまざまな産業用途に使用されています。炭酸ジオクチルは、優れた皮膚適合性で知られており、化粧品配合物では、軟化剤として頻繁に使用されます。

2. 製法

合成経路と反応条件: 炭酸ジオクチルは、通常、炭酸ジメチルと1-オクタノールの転移反応によって合成されます。この反応は、ガンマアルミナに担持された炭酸カリウムなどの固体塩基触媒によって触媒されます。 反応条件は、一般的に、炭酸ジオクチルの高収率を達成するために、混合物を約120℃に加熱することを伴います .

工業生産方法: 産業現場では、炭酸ジオクチルの製造は、最適な反応条件を維持し、製品品質の一貫性を確保するために、連続反応器を使用しています。このプロセスは、副生成物を最小限に抑え、転移反応の効率を最大限に高めるように設計されています。

準備方法

Synthetic Routes and Reaction Conditions: Dioctyl carbonate is typically synthesized through the transesterification reaction between dimethyl carbonate and 1-octanol. This reaction is catalyzed by a solid base catalyst such as potassium carbonate supported on gamma-alumina. The reaction conditions generally involve heating the mixture to around 120°C to achieve a high yield of dioctyl carbonate .

Industrial Production Methods: In industrial settings, the production of dioctyl carbonate involves the use of continuous reactors to maintain optimal reaction conditions and ensure consistent product quality. The process is designed to minimize by-products and maximize the efficiency of the transesterification reaction.

化学反応の分析

反応の種類: 炭酸ジオクチルは、主に転移反応を起こします。また、酸性または塩基性条件下で加水分解反応を起こすこともでき、炭酸と1-オクタノールの生成につながります。

一般的な試薬と条件:

転移反応: 高温で、固体塩基触媒の存在下での炭酸ジメチルと1-オクタノール。

加水分解: 室温での酸性または塩基性水溶液。

生成される主な生成物:

転移反応: 炭酸ジオクチルとメタノール。

加水分解: 炭酸と1-オクタノール。

4. 科学研究アプリケーション

炭酸ジオクチルは、科学研究と産業で幅広い用途があります。

化学: ポリマーやその他の有機化合物の合成における溶剤や可塑剤として使用されます。

生物学: 生体適合性材料の配合や、医薬品の有効成分のキャリアとして使用されています。

医学: 優れた溶解性とさまざまな薬剤との適合性により、薬物送達システムの開発に使用されています。

産業: 軟化剤の特性と安定性により、化粧品、潤滑油、コーティングの製造に広く使用されています。

科学的研究の応用

Cosmetic and Personal Care Applications

Dicaprylyl carbonate serves multiple functions in cosmetics, including:

- Emollient : It acts as a dry emollient, providing skin conditioning without leaving a greasy residue. This property enhances the sensory experience of products like lotions and creams .

- Solvent : It effectively solubilizes and disperses active ingredients, particularly in sun-care products, improving their stability and efficacy .

- Hair Care : In hair care formulations, it conditions hair and forms a protective barrier to prevent moisture loss .

Case Study: Skin Compatibility

A study assessing the dermal compatibility of a face and body oil containing 30.984% this compound demonstrated no adverse reactions among participants. This highlights its suitability for sensitive skin formulations .

Industrial Applications

Beyond cosmetics, this compound is utilized in various industrial applications:

- Coatings and Adhesives : Due to its solvent properties, it is employed in formulating coatings and adhesives, enhancing their performance characteristics .

- Pharmaceuticals : Its compatibility with biological systems makes it a candidate for use in pharmaceutical formulations as an excipient or solvent .

Environmental Considerations

This compound is considered an environmentally friendly alternative to traditional solvents due to its biodegradable nature. Its use aligns with the growing demand for sustainable ingredients in product formulations.

Safety Assessments

Safety evaluations have been conducted to assess the toxicity of this compound. In acute dermal toxicity studies on Wistar rats, it was found to have an LD50 greater than 5 g/kg, indicating low toxicity levels . Furthermore, oral toxicity assessments showed no significant adverse effects at tested doses .

作用機序

炭酸ジオクチルが効果を発揮する主なメカニズムは、可塑剤と溶剤としての役割を果たすことです。ポリマー鎖と相互作用し、柔軟性を高め、ガラス転移温度を低下させます。生物系では、炭酸ジオクチルはキャリアとして作用することにより、医薬品の有効成分の溶解性と生物学的利用能を高めることができます。

類似化合物:

炭酸ジエチル: 類似の溶剤特性を持つ、より低分子量の別のジアルキル炭酸エステル。

炭酸ジメチル: 溶剤およびメチル化剤として使用される、より小さなジアルキル炭酸エステル。

炭酸ジブチル: 構造は似ていますが、アルキル鎖が短いため、物理的特性が異なります。

独自性: 炭酸ジオクチルは、アルキル鎖が長いことから、優れた軟化剤特性と、幅広い材料との適合性を備えています。これは、皮膚適合性と溶解性が重要な化粧品や医薬品用途において特に価値があります。

類似化合物との比較

Diethyl carbonate: Another dialkyl carbonate with similar solvent properties but lower molecular weight.

Dimethyl carbonate: A smaller dialkyl carbonate used as a solvent and methylating agent.

Dibutyl carbonate: Similar in structure but with shorter alkyl chains, leading to different physical properties.

Uniqueness: Dioctyl carbonate is unique due to its longer alkyl chains, which provide superior emollient properties and compatibility with a wide range of materials. This makes it particularly valuable in cosmetic and pharmaceutical applications where skin compatibility and solubility are crucial.

生物活性

Dicaprylyl carbonate, also known as dioctyl carbonate, is an organic compound with the molecular formula CHO and a molecular weight of 286.45 g/mol. It is primarily utilized in cosmetic and pharmaceutical formulations due to its excellent emollient properties and skin compatibility. This article explores the biological activity of this compound, focusing on its mechanisms of action, safety assessments, and relevant case studies.

This compound is a colorless and odorless liquid that functions mainly as an emollient. Emollients are substances that soften and smooth the skin by filling in spaces between skin cells and creating a protective barrier to reduce moisture loss. The long hydrocarbon chains of this compound enhance its emollient properties by interacting with the skin's natural lipids, promoting a smooth texture without greasiness .

Key Properties:

| Property | Description |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 286.45 g/mol |

| Physical State | Colorless liquid |

| Primary Use | Emollient in cosmetics |

| Skin Compatibility | Excellent |

Biological Activity

The biological activity of this compound is significant in several areas:

- Emollient Effects : It conditions the skin and hair, providing a smooth texture while enhancing moisture retention. This property is particularly beneficial in cosmetic formulations where skin feel is crucial .

- Solvent Properties : this compound demonstrates good solubilization and dispersion capabilities for various active ingredients, including crystalline UV filters used in sunscreens. This enhances product stability and efficacy .

- Cellular Interactions : At the cellular level, this compound binds to lipid components of cell membranes, influencing various cellular processes. It may enhance the absorption of other active ingredients by facilitating their interaction with biomolecules .

Safety Assessment

Safety evaluations have been conducted to assess the toxicity of this compound in various animal models. The following findings summarize key results from acute toxicity studies:

Acute Toxicity Studies:

- Dermal Toxicity : In a study involving Wistar rats, this compound was applied dermally at a dose of 5 g/kg under occlusive conditions for 24 hours. No deaths or significant organ abnormalities were observed, indicating a high tolerance level (LD50 > 5 g/kg) .

- Oral Toxicity : Oral administration of this compound at a dose of 5 g/kg also showed no adverse effects on body weight or organ function during a 14-day observation period (LD50 > 5 g/kg) .

- Inhalation Toxicity : Limited data on inhalation toxicity suggest low risk; however, further studies are needed to establish comprehensive safety profiles for inhalation exposure.

Case Studies

Several studies highlight the practical applications and efficacy of this compound in cosmetic formulations:

- Sunscreen Formulations : Research indicates that incorporating this compound into sunscreen products improves the solubility of UV filters, leading to enhanced stability and efficacy against UV radiation .

- Moisturizers : In clinical trials assessing skin hydration levels, products containing this compound demonstrated superior moisturizing effects compared to those without it, confirming its role as an effective emollient .

特性

IUPAC Name |

dioctyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-3-5-7-9-11-13-15-19-17(18)20-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPOVTYZGGYDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075115 | |

| Record name | Carbonic acid, dioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1680-31-5 | |

| Record name | Dicaprylyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1680-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicaprylyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, dioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, dioctyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICAPRYLYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/609A3V1SUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Dicaprylyl carbonate in topical formulations?

A1: this compound is primarily used as an emollient, solvent, and skin conditioning agent in topical formulations like creams and lotions. [, ] It contributes to a smooth and pleasant feel upon application. Research has shown its potential to enhance the stability of benzoyl peroxide, a common ingredient in acne treatments, by maintaining moisture in the stratum corneum. [] Furthermore, it acts as a solvent in transparent sunscreen gels, contributing to their stability and aesthetic appeal. []

Q2: How does the molecular structure of this compound contribute to its properties?

A2: this compound is a diester of carbonic acid with two octyl (caprylyl) groups. Its non-polar structure makes it an excellent solvent for other non-polar substances, such as certain sunscreen agents and benzoyl peroxide. [, ] This non-polar nature also contributes to its emollient properties, allowing it to spread easily on the skin and impart a smooth feel.

Q3: Are there any studies on the use of this compound in drug delivery systems?

A3: While the provided research doesn't directly discuss this compound in complex drug delivery systems, a study investigated its use in formulating microemulsions. [] The research focused on a micro emulsion toning lotion incorporating pearl hydrolysate liposomes. While this doesn't directly translate to targeted drug delivery, it showcases the compound's potential in advanced formulation strategies.

Q4: Has this compound demonstrated any catalytic activity?

A4: The provided research doesn't delve into the catalytic properties of this compound. Its primary applications, as highlighted in the studies, are focused on its role as an emollient, solvent, and formulation component in cosmetics and topical pharmaceuticals. [, , , , ]

Q5: How does the presence of this compound affect the stability of emulsions?

A6: While this compound itself is not a traditional emulsifier, research indicates its potential to influence emulsion stability. One study demonstrated its use in a two-phase cosmetic preparation, where it contributed to shortening the separation speed of the phases after homogenization. [] Another study highlighted its role as a component of the oil phase in the creation of a stable Rose cream. []

Q6: Are there concerns regarding the environmental impact of this compound?

A6: The provided research papers do not offer specific details on the environmental impact or degradation pathways of this compound. Further research focusing on its ecotoxicological profile and potential mitigation strategies is needed to address these aspects.

Q7: Has this compound been investigated for use in nanotechnology applications?

A8: Yes, one study explored the use of this compound in stabilizing emulsions created with nanohybrid particulate emulsifiers. [] These emulsifiers, derived from a branched alternating copolymer, effectively stabilized emulsions with this compound and other oils. This highlights the compound's compatibility with nanotechnology-based formulation approaches.

Q8: What analytical methods are commonly employed to characterize and quantify this compound?

A8: While the provided studies don't explicitly detail specific analytical techniques for this compound, common methods for characterizing esters like this compound include gas chromatography (GC) and high-performance liquid chromatography (HPLC). These techniques allow for separation and quantification even in complex mixtures. Spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can further confirm its identity and purity.

Q9: Does the research indicate any potential toxicity concerns regarding this compound?

A10: The research papers primarily focus on the formulation aspects and applications of this compound. While one study mentions its use in a children's anti-mosquito emulsion, implying a certain level of safety for this demographic, comprehensive toxicological data and long-term safety profiles are not explicitly discussed. [] Further investigation is necessary to provide a complete picture of its safety profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。